Cas no 852367-53-4 (2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide)

2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide
- 1H-Indole-3-acetamide, N-(1-methyl-3-phenylpropyl)-α-oxo-
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- Inchi: 1S/C20H20N2O2/c1-14(11-12-15-7-3-2-4-8-15)22-20(24)19(23)17-13-21-18-10-6-5-9-16(17)18/h2-10,13-14,21H,11-12H2,1H3,(H,22,24)
- InChI Key: ZEPCPGDPSSKYRS-UHFFFAOYSA-N
- SMILES: C(C1=CNC2=CC=CC=C12)(=O)C(=O)NC(C)CCC1C=CC=CC=1
Experimental Properties
- Density: 1.202±0.06 g/cm3(Predicted)
- pka: 11.82±0.46(Predicted)
2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0675-0106-100mg |
2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide |
852367-53-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0675-0106-1mg |
2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide |
852367-53-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0675-0106-2mg |
2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide |
852367-53-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0675-0106-5μmol |
2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide |
852367-53-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0675-0106-3mg |
2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide |
852367-53-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0675-0106-15mg |
2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide |
852367-53-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0675-0106-2μmol |
2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide |
852367-53-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0675-0106-4mg |
2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide |
852367-53-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0675-0106-75mg |
2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide |
852367-53-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0675-0106-20mg |
2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide |
852367-53-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide Related Literature
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
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Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
Additional information on 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide
Comprehensive Overview of 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide (CAS No. 852367-53-4)
2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide, with the CAS number 852367-53-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework combining an indole moiety with a phenylbutanamide group, making it a subject of interest for its potential applications in drug discovery and therapeutic development. Researchers are particularly intrigued by its role in modulating biological pathways, which aligns with current trends in precision medicine and targeted therapy.
The compound's molecular structure is characterized by the presence of an acetamide linker, which enhances its binding affinity to specific protein targets. This property is critical in the design of small-molecule inhibitors, a hot topic in cancer research and neurodegenerative disease studies. Recent advancements in computational chemistry and AI-driven drug design have further highlighted the importance of such compounds in accelerating high-throughput screening processes.
In the context of user-searched trends, questions like "What are the applications of indole derivatives in medicine?" or "How does CAS 852367-53-4 contribute to drug development?" reflect growing public interest. The compound's potential as a biomarker or therapeutic agent is often discussed in academic forums, particularly in relation to metabolic disorders and inflammatory responses. Its synthetic accessibility and structural versatility also make it a valuable candidate for medicinal chemistry projects.
From an SEO perspective, integrating keywords such as "indole-based acetamide synthesis", "phenylbutanamide derivatives", and "CAS 852367-53-4 uses" ensures this content aligns with search intent. The compound's relevance to green chemistry practices—another trending topic—adds another layer of appeal, as researchers seek eco-friendly synthesis methods for complex molecules.
Ongoing studies explore the pharmacokinetics and toxicity profiles of 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide, addressing common queries like "Is CAS 852367-53-4 safe for experimental use?" While preliminary data suggest favorable bioavailability, further in vivo testing is required to validate its efficacy. The compound's mechanism of action remains a focal point, especially in discussions about enzyme inhibition and receptor binding.
In summary, 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide represents a promising avenue for interdisciplinary research, bridging gaps between organic synthesis, biotechnology, and clinical applications. Its alignment with contemporary scientific priorities ensures sustained relevance in both academic and industrial settings.
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